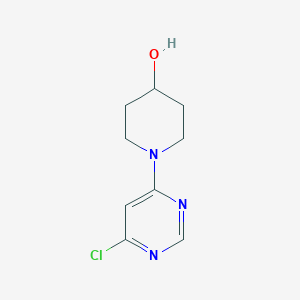

1-(6-Chloropyrimidin-4-yl)-4-piperidinol

Description

Significance of Pyrimidine (B1678525) Derivatives in Contemporary Drug Discovery

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry. google.comnih.gov Its derivatives are integral to life itself, forming the basis of the nucleobases uracil, thymine, and cytosine in nucleic acids. rsc.org This inherent biological relevance allows pyrimidine-based compounds to readily interact with a multitude of enzymes and receptors within the cell. google.com

The synthetic tractability of the pyrimidine core has enabled the creation of vast libraries of derivatives with a wide spectrum of biological activities. nih.govresearchgate.net Consequently, pyrimidine-containing drugs have been successfully developed for a diverse array of therapeutic areas. researchgate.net These include potent anticancer agents, antivirals, antibacterials, and anti-inflammatory drugs. google.comresearchgate.net The ability of the pyrimidine scaffold to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, makes it a versatile platform for designing targeted therapies. researchgate.net

Table 1: Examples of Biologically Active Pyrimidine Derivatives

| Compound Class | Example | Therapeutic Area |

| Kinase Inhibitors | Imatinib | Oncology |

| Antivirals | Zidovudine (AZT) | HIV/AIDS |

| Antibacterials | Trimethoprim | Bacterial Infections |

| Antifungals | Flucytosine | Fungal Infections |

This table presents examples of therapeutic areas where pyrimidine derivatives have made a significant impact.

Pharmacological Relevance of Piperidine (B6355638) Core Structures in Pharmaceutical Agents

The piperidine ring, a saturated six-membered heterocycle containing a single nitrogen atom, is one of the most ubiquitous scaffolds found in pharmaceuticals. nih.govpatsnap.com Its conformational flexibility allows it to adopt various shapes, enabling it to fit into the binding sites of a wide range of biological targets. nih.gov The basic nitrogen atom of the piperidine ring can be readily protonated at physiological pH, facilitating ionic interactions with acidic residues in proteins.

The incorporation of a piperidine moiety can significantly influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. These properties are critical for optimizing the pharmacokinetic profile of a drug candidate. Chiral piperidine scaffolds, in particular, have gained increasing attention for their ability to enhance biological activity and selectivity. The prevalence of the piperidine core is evident in numerous drug classes, including antipsychotics, opioids, antihistamines, and antiarrhythmics.

Table 2: Approved Drugs Containing the Piperidine Scaffold

| Drug Name | Therapeutic Use |

| Haloperidol | Antipsychotic |

| Fentanyl | Opioid Analgesic |

| Loratadine | Antihistamine |

| Donepezil | Alzheimer's Disease |

This table highlights a selection of well-known drugs that feature the piperidine core structure.

Strategic Rationale for Hybrid Pyrimidine-Piperidine Molecular Architectures in Chemical Biology

The deliberate fusion of pyrimidine and piperidine scaffolds into a single molecule, as seen in 1-(6-Chloropyrimidin-4-yl)-4-piperidinol , is a strategic design choice aimed at synergistic effects. nih.gov The rationale behind creating such hybrid molecules is to combine the distinct pharmacological advantages of each component to produce a compound with a novel or enhanced biological profile. researchgate.netresearchgate.net

The pyrimidine moiety can serve as a versatile anchor, capable of forming key interactions with a target protein, while the piperidine ring can act as a flexible linker or a vector to position other functional groups in a specific orientation for optimal binding. nih.gov In the case of This compound , the 6-chloropyrimidine unit provides a reactive handle for further chemical modification and can participate in crucial hydrogen bonding and aromatic interactions. The 4-piperidinol portion introduces a hydroxyl group, which can act as a hydrogen bond donor or acceptor, and also offers a point for further derivatization.

The development of such hybrid structures is a promising strategy for tackling complex diseases by creating multi-target ligands or by fine-tuning the properties of a molecule to overcome challenges such as drug resistance. nih.gov

Synthesis and Potential Biological Profile of this compound

While detailed research findings on the specific biological activities of This compound are not extensively documented in publicly available literature, its synthesis can be postulated based on established chemical reactions. A plausible synthetic route would involve the nucleophilic substitution of a chlorine atom on a di-chlorinated pyrimidine with 4-hydroxypiperidine.

A likely starting material for this synthesis is 4,6-dichloropyrimidine (B16783). google.com The reaction with 4-piperidinol would proceed via nucleophilic aromatic substitution, where the secondary amine of the piperidine ring attacks one of the electrophilic carbon atoms of the pyrimidine ring, displacing a chloride ion. The reaction would likely be carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Based on the known biological activities of structurally related compounds, it is possible to hypothesize a potential pharmacological profile for This compound . The presence of the 6-chloropyrimidine moiety suggests potential activity as a kinase inhibitor. nih.govresearchgate.net Many kinase inhibitors utilize a substituted pyrimidine core to bind to the ATP-binding site of kinases. The piperidinol portion could influence the compound's selectivity and pharmacokinetic properties. nih.gov For instance, similar piperidinol-containing compounds have been investigated for their anti-tuberculosis activity. nih.govnih.gov

Furthermore, pyrimidine-piperazine hybrids have demonstrated a broad range of biological activities, including anticancer and neuropsychiatric applications. researchgate.net Given the structural similarity between piperazine (B1678402) and piperidine, it is conceivable that This compound could exhibit related pharmacological effects. However, without experimental data, this remains speculative.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(6-chloropyrimidin-4-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-8-5-9(12-6-11-8)13-3-1-7(14)2-4-13/h5-7,14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFYOBVOGNPDNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624597 | |

| Record name | 1-(6-Chloropyrimidin-4-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914347-85-6 | |

| Record name | 1-(6-Chloropyrimidin-4-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological and Pharmacological Investigations of 1 6 Chloropyrimidin 4 Yl 4 Piperidinol

In Vitro Pharmacological Characterization

Target Identification and Validation within Key Biological Pathways

The primary molecular target of 1-(6-Chloropyrimidin-4-yl)-4-piperidinol is Interleukin-1 receptor-associated kinase 4 (IRAK4), a serine/threonine kinase. curis.com IRAK4 is a critical upstream kinase that plays an essential role in the signaling cascades of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) superfamilies. curis.comcuris.comaacrjournals.orgresearchgate.net These pathways are fundamental components of the innate immune system.

The activation of TLR and IL-1R pathways triggers the recruitment of the adaptor protein MYD88, which in turn recruits IRAK4 through interactions between their respective death domains. aacrjournals.orgfrontiersin.org This interaction initiates the formation of a multiprotein signaling complex known as the Myddosome, which leads to the phosphorylation and activation of other IRAK family members, such as IRAK1. aacrjournals.orgnih.gov Ultimately, this cascade activates downstream signaling molecules, including TRAF6 and TAK1, culminating in the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines. nih.govnih.gov

Validation of IRAK4 as a therapeutic target comes from the discovery of oncogenic mutations in its upstream activator, MYD88. Specifically, a recurrent somatic mutation, MYD88 L265P, is highly prevalent in B-cell malignancies, including approximately 30% of activated B-cell like diffuse large B-cell lymphomas (ABC-DLBCL) and over 90% of Waldenstrom's macroglobulinemia cases. curis.comaacrjournals.orgaacrjournals.orgcuris.com This mutation leads to the spontaneous, ligand-independent formation of the Myddosome complex, resulting in constitutive activation of IRAK4 and chronic NF-κB signaling, which promotes cancer cell survival. curis.comaacrjournals.org Therefore, inhibiting the kinase activity of IRAK4 is a rational and targeted strategy to disrupt this oncogenic signaling pathway. aacrjournals.org

Receptor Binding and Ligand-Target Interaction Profiling

Research into the chemical series to which this compound belongs has identified these compounds as ATP-competitive inhibitors. curis.com This binding modality signifies that the inhibitor binds to the ATP-binding pocket of the IRAK4 kinase domain, directly competing with the enzyme's natural substrate, ATP. This prevents the phosphotransfer reaction necessary for signal transduction.

The development of related potent IRAK4 inhibitors, such as the clinical candidate PF-06650833, was achieved through fragment-based drug design, where initial low-affinity fragments were optimized into highly potent molecules by leveraging detailed structural information from co-crystal structures with the IRAK4 protein. nih.gov This structure-guided approach ensures that the ligand makes optimal contact with amino acid residues within the active site, thereby achieving high binding affinity.

The interaction of IRAK4 is not limited to small molecule inhibitors. Its primary biological interaction is within the Myddosome complex. This structure is a helical signaling tower where multiple molecules of MYD88 recruit four molecules of IRAK4. frontiersin.org This proximity allows for the trans-autophosphorylation and activation of IRAK4, which then phosphorylates downstream substrates like IRAK1 and IRAK2, propagating the signal. frontiersin.orgnih.gov The design of inhibitors like this compound is intended to specifically disrupt the catalytic step that follows this crucial protein assembly.

Enzyme Inhibition Kinetics and Mechanism of Action Studies

This compound is a potent inhibitor of IRAK4, with a reported IC₅₀ (half-maximal inhibitory concentration) of 4 nM in biochemical assays. curis.com This high potency is characteristic of the chemical class, with other related inhibitors also demonstrating single-digit nanomolar IC₅₀ values against IRAK4. curis.com For instance, the related clinical candidate Emavusertib (CA-4948) is also a potent and selective IRAK4 inhibitor. aacrjournals.orgcuris.com

The primary mechanism of action is the direct inhibition of IRAK4's kinase function. aacrjournals.org By acting as an ATP-competitive inhibitor, the compound prevents IRAK4 from phosphorylating its substrates. curis.com A key downstream event that is blocked is the phosphorylation of IRAK1. curis.comaacrjournals.org Studies have shown that the autophosphorylation of IRAK4 at residues Thr345 and Ser346 is a critical step in its activation, a process that is suppressed by IRAK4 inhibitors. nih.gov

The inhibition of IRAK4 kinase activity effectively halts the signaling cascade that leads to NF-κB activation. While IRAK4 also possesses a scaffolding function that is independent of its kinase activity, conventional small-molecule inhibitors primarily target its catalytic function. nih.govnih.gov This kinase inhibition is sufficient to induce cell death in cancer cells that are dependent on the MYD88/IRAK4 pathway for survival. aacrjournals.org

Table 1: In Vitro Potency of Representative IRAK4 Inhibitors This table includes data for the subject compound and closely related, well-characterized inhibitors to provide context on potency within this chemical class.

| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |

|---|---|---|---|---|

| This compound (IRAK4-IN-6) | IRAK4 | 4 | Biochemical | curis.com |

| PF-06650833 (Zimlovisertib) | IRAK4 | 0.2 | Cell-based | researchgate.net |

| BAY 1834845 (Zabedosertib) | IRAK4 | 3.55 | Biochemical | abmole.com |

Cellular Assays for Functional Activity and Selectivity

The functional activity of this compound and related compounds has been extensively demonstrated in cellular assays. In cancer cell lines harboring the MYD88 L265P mutation, such as the ABC-DLBCL cell lines OCI-Ly3 and OCI-Ly10, these IRAK4 inhibitors potently inhibit cell proliferation. curis.comaacrjournals.orgcuris.com

A key measure of functional target engagement in cellular systems is the inhibition of downstream signaling events. Treatment with these inhibitors leads to a dose-dependent decrease in the phosphorylation of IRAK1 (pIRAK-1), a direct substrate of IRAK4, confirming that the compound is active within the cellular environment. curis.com Furthermore, this inhibition of the IRAK4 pathway results in the reduced secretion of key inflammatory cytokines, such as TNF-α and IL-6, which are downstream products of NF-κB activation. curis.comaacrjournals.orgnih.gov

Selectivity is a critical attribute of a high-quality chemical probe or drug candidate. Compounds from this class have demonstrated high selectivity for IRAK4. For example, a related bicyclic heterocycle was profiled against a panel of 329 different kinases and was found to be highly selective for IRAK4. curis.com Another optimized compound also showed high kinome selectivity. nih.gov This indicates that the inhibitor does not significantly affect other kinases at therapeutic concentrations, which is important for minimizing off-target effects.

Preclinical Pharmacological Efficacy Studies (In Vivo)

Evaluation in Established Disease Models (e.g., oncology, infectious diseases, metabolic disorders)

The in vivo efficacy of IRAK4 inhibitors, including this compound and its analogs like Emavusertib (CA-4948), has been evaluated in various preclinical disease models. These compounds are noted for being orally bioavailable and efficacious. curis.comcuris.com

In the context of oncology, these inhibitors have shown significant anti-tumor activity in mouse xenograft models of ABC-DLBCL that carry the MYD88 L265P mutation. curis.comnih.gov In a study using the OCI-Ly10 DLBCL xenograft model, oral administration of a lead compound resulted in dose-dependent tumor growth inhibition, with a higher dose leading to tumor regression. curis.com Furthermore, efficacy has been confirmed in patient-derived xenograft (PDX) models of ABC-DLBCL, which are considered more clinically relevant. aacrjournals.orgresearchgate.netcuris.com In these PDX models, CA-4948 showed the greatest efficacy in tumors with the ABC subtype, including those with co-occurring mutations in both the TLR and B-cell receptor (BCR) signaling pathways. aacrjournals.orgresearchgate.net

Beyond oncology, the therapeutic potential in inflammatory disease models has also been established. Lead compounds demonstrated excellent pharmacodynamic effects in a lipopolysaccharide (LPS)-induced inflammation model in rodents, effectively reducing the release of inflammatory cytokines. curis.comcuris.com Additionally, potent activity was observed in a rat collagen-induced arthritis (CIA) model, a standard model for rheumatoid arthritis. curis.com A related IRAK4 inhibitor also showed a dose-dependent improvement in a murine model of psoriasis, an inflammatory skin condition. nih.gov

Table 2: Summary of In Vivo Efficacy in a DLBCL Xenograft Model This table summarizes representative data for a closely related IRAK4 inhibitor from the same chemical series.

| Compound Series | Disease Model | Key Finding | Reference |

|---|---|---|---|

| Aurigene/Curis IRAK4 Inhibitors | OCI-Ly10 DLBCL Murine Xenograft | 75% tumor growth inhibition at 50 mg/kg; Tumor regression at 100 mg/kg | curis.com |

| CA-4948 (Emavusertib) | ABC-DLBCL PDX Models | Significant anti-tumor activity in 4 of 5 ABC-DLBCL PDX models tested | aacrjournals.orgcuris.com |

| CA-4948 (Emavusertib) | Rat Collagen-Induced Arthritis | Potent anti-inflammatory activity | curis.com |

Biomarker Modulation and Pharmacodynamic Readouts in Preclinical Models

Following a comprehensive review of publicly available scientific literature, including research articles and patent databases, no specific studies detailing the biomarker modulation or providing pharmacodynamic readouts for the chemical compound this compound in preclinical models were identified.

The available information suggests that this compound is primarily utilized as a chemical intermediate or building block in the synthesis of more complex molecules. While the derivatives of this compound may be subjects of biological investigation, data on the direct effects of this compound itself on biological markers or its pharmacodynamic properties in preclinical settings are not present in the reviewed sources. Therefore, no data tables or detailed research findings regarding its activity in this context can be provided.

Structure Activity Relationship Sar Studies of 1 6 Chloropyrimidin 4 Yl 4 Piperidinol Derivatives

Systematic Modification of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is a common feature in many biologically active compounds, and its substitution pattern can dramatically alter a molecule's properties. eurekaselect.comgsconlinepress.com

The electronic properties of substituents on the pyrimidine ring play a critical role in modulating biological activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can influence the molecule's interaction with its biological target. For instance, studies on various pyrimidine derivatives have shown that the presence of EWGs can enhance activity in certain contexts. A theoretical study on an azo dye of pyrimidine highlighted that an electron-withdrawing nitro group resulted in a larger Stokes shift compared to electron-donating groups, indicating a significant impact on the molecule's electronic properties. researchgate.net

Below is a data table summarizing the general impact of substituent effects on the pyrimidine ring based on published findings.

| Substituent Type | General Effect on Pyrimidine Ring | Potential Impact on Biological Activity |

| Electron-Withdrawing Groups (e.g., -NO2, -CN, Halogens) | Decreases electron density of the ring. | Can enhance interactions with electron-rich pockets in a target protein; may influence metabolic stability. researchgate.netcambridgemedchemconsulting.com |

| Electron-Donating Groups (e.g., -CH3, -OCH3, -NH2) | Increases electron density of the ring. | Can strengthen hydrogen bond acceptor capabilities; may improve selectivity for certain targets. nih.gov |

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve a compound's properties while maintaining its desired biological activity. nih.gov This involves substituting a part of the molecule, in this case, the pyrimidine core, with another group that has similar physical or chemical properties. The goal of such a replacement can be to enhance potency, improve metabolic stability, reduce toxicity, or alter pharmacokinetics.

For the pyrimidine ring, several bioisosteric replacements have been explored. Other nitrogen-containing heterocycles are common choices. For example, replacing a pyrimidine with a pyridine (B92270) can alter the molecule's polarity and basicity, which may lead to improved interactions with the target or better pharmacokinetic profiles. cambridgemedchemconsulting.com However, such changes can also introduce new liabilities, such as inhibition of cytochrome P450 enzymes. cambridgemedchemconsulting.com In one study, the replacement of a pyridine with a pyridazine (B1198779) resulted in a 30-fold decrease in affinity for the (α4)2(β2)3 nicotinic acetylcholine (B1216132) receptor subtype. nih.gov Another common bioisosteric replacement for a pyridine nitrogen atom is a 'C-CN' unit, where the nitrile group can mimic the hydrogen-bond accepting ability of the nitrogen. researchgate.net

The table below presents some potential bioisosteric replacements for the pyrimidine ring.

| Original Moiety | Bioisosteric Replacement | Rationale and Potential Outcomes |

| Pyrimidine | Pyridine | Alters basicity and polarity; may improve solubility and target interactions. cambridgemedchemconsulting.com |

| Pyrimidine | Pyridazine | Introduces an additional nitrogen, affecting electronic distribution and potential for hydrogen bonding. cambridgemedchemconsulting.comnih.gov |

| Pyrimidine | Phenyl | Removes hydrogen bond acceptors, which can be useful if this interaction is not critical for activity but leads to undesirable properties. |

| Pyrimidine | Thiophene | A five-membered aromatic ring that can alter the geometry and electronic properties of the molecule. cambridgemedchemconsulting.com |

Chemical Space Exploration of the Piperidinol Moiety

The piperidinol moiety offers several avenues for modification, including its stereochemistry and the introduction of substituents on the piperidine (B6355638) ring or the hydroxyl group.

Stereochemistry is a critical determinant of a drug's biological activity, as stereoisomers can have different affinities and efficacies for their biological targets. mdpi.com For molecules containing a chiral center, such as the 4-piperidinol group, the spatial arrangement of atoms can significantly impact how the molecule fits into a binding site. nih.gov

Research on various chiral compounds has consistently demonstrated that one enantiomer or diastereomer is often significantly more active than the others. nih.gov For example, in a study on rapadocin, an inhibitor of the human equilibrative nucleoside transporter 1 (hENT1), the stereochemistry of a phenylglycine residue was found to be more influential on activity than the configuration of an olefin. rsc.orgresearchgate.net This highlights that even subtle changes in the three-dimensional structure can lead to profound differences in biological effect. In the context of 1-(6-chloropyrimidin-4-yl)-4-piperidinol derivatives, the stereochemistry at the C-4 position of the piperidine ring would be expected to influence how the hydroxyl group and the rest of the molecule are presented to the biological target, thereby affecting binding and activity.

Modifying the piperidine ring with various substituents is a common strategy to explore the chemical space and optimize a compound's properties. The size, polarity, and position of these substituents can influence the molecule's conformation, solubility, and interactions with the target. For instance, the addition of a hydroxyl group to a piperidine ring has been shown to increase MAO inhibitory effect. nih.gov In another study, the substitution of a piperidine ring with small amino functional groups yielded compounds with higher activity for MAO-B inhibition. nih.gov

The hydroxyl group of the 4-piperidinol moiety is also a key point for modification. It can act as a hydrogen bond donor or acceptor, and its derivatization can be used to modulate the compound's properties. For example, etherification or esterification of the hydroxyl group can alter the molecule's lipophilicity and metabolic stability.

The following table summarizes the potential impact of substitutions on the piperidinol moiety.

| Modification | Potential Effects |

| Substitution on the Piperidine Ring (e.g., alkyl, fluoro) | Can influence conformation, lipophilicity, and metabolic stability. May provide additional interaction points with the target. nih.govmdpi.com |

| Modification of the Hydroxyl Group (e.g., ether, ester) | Alters polarity and hydrogen bonding capacity. Can be used to create prodrugs or improve pharmacokinetic properties. |

| Introduction of a second hydroxyl group | Increases polarity and potential for hydrogen bonding. nih.gov |

Linker Region Optimization and Scaffold Hop Approaches

The connection between the pyrimidine and piperidinol moieties, often a single bond in the parent scaffold, can be considered a linker region that can be optimized. Furthermore, the entire scaffold can be replaced through a strategy known as scaffold hopping. Scaffold hopping aims to identify structurally novel compounds that retain the desired biological activity of the original lead. uniroma1.itnih.gov This is a powerful technique for discovering new chemical classes with potentially improved properties or for navigating around existing patents. nih.gov

Scaffold hopping can involve replacing the entire core structure while maintaining the key pharmacophoric elements in a similar spatial arrangement. uniroma1.it For the this compound scaffold, this could involve replacing the pyrimidine-piperidine core with a different bicyclic or fused ring system that presents the key functional groups in a similar orientation. Computational methods are often employed to identify suitable replacement scaffolds. chemrxiv.orgchemrxiv.org For instance, a piperazine (B1678402) ring is a common bioisosteric replacement for a piperidine ring, offering different physicochemical properties and synthetic accessibility. cambridgemedchemconsulting.com

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in modern drug discovery for deciphering the complex relationships between the chemical structure of a compound and its biological activity. For derivatives of this compound, these in silico techniques provide a rational framework to predict the potency of novel analogs, optimize lead compounds, and understand their interaction mechanisms at a molecular level. These studies correlate physicochemical properties and structural features of the molecules with their inhibitory activities against specific biological targets.

Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are frequently employed for series of compounds that include the pyrimidine and piperidine scaffolds. nih.govnih.gov These methods help in understanding the steric, electrostatic, and other physicochemical requirements for optimal biological activity.

For instance, 3D-QSAR studies on related (4-piperidinyl)-piperazine derivatives have yielded robust predictive models. researchgate.netarabjchem.org In one such study, both CoMFA and CoMSIA models demonstrated excellent statistical significance, indicating a strong correlation between the 3D fields of the molecules and their inhibitory activities. researchgate.net The CoMFA model for a series of FAAH inhibitors containing a 1,3,4-oxadiazol-2-one moiety showed good statistical parameters with a Q² of 0.61 and an R² of 0.98. nih.gov Similarly, a study on piperazinyl-glutamate-pyridines/pyrimidines as P2Y12 antagonists reported CoMFA and CoMSIA models with good cross-validation correlation coefficients (Q²) of 0.571 and 0.592, respectively. nih.gov The predictive power of these models was confirmed using an external test set of compounds. nih.gov

The statistical parameters from these models provide a quantitative measure of their robustness and predictive ability.

| Model | Compound Series | q² (Cross-Validated r²) | r² (Non-Cross-Validated) | Predictive r² (Test Set) | Source |

|---|---|---|---|---|---|

| CoMFA | (4-piperidinyl)-piperazines | 0.671 | 0.974 | 0.910 | researchgate.net |

| CoMSIA | (4-piperidinyl)-piperazines | 0.693 | 0.985 | 0.963 | researchgate.net |

| CoMFA | Piperazinyl-glutamate-pyridines/pyrimidines | 0.571 | 0.814 | 0.664 | nih.gov |

| CoMSIA | Piperazinyl-glutamate-pyridines/pyrimidines | 0.592 | 0.834 | 0.668 | nih.gov |

| CoMFA | 1,3,4-oxadiazol-2-one Derivatives | 0.61 | 0.98 | - | nih.gov |

| CoMSIA | 1,3,4-oxadiazol-2-one Derivatives | 0.64 | 0.93 | - | nih.gov |

Beyond statistical validation, the primary utility of CoMFA and CoMSIA models lies in their graphical output in the form of contour maps. These maps visualize the regions around the aligned molecules where specific properties are predicted to influence biological activity. For example, in a CoMSIA model for FAAH inhibitors, the field contributions were found to be 34.6% electrostatic, 23.9% steric, 23.4% hydrogen bond donor, and 18.0% hydrogen acceptor, highlighting the importance of these specific interactions. nih.gov In another study on (4-piperidinyl)-piperazines, the CoMFA and CoMSIA analyses correlated the inhibitory activities with several stereo-chemical parameters representing steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor fields. researchgate.net

Molecular docking studies are often performed in conjunction with QSAR to provide a more detailed picture of the binding mode of these derivatives within the active site of a target protein. nih.govresearchgate.net Docking analyses of 4-piperidinopyridine and 4-piperidinopyrimidine derivatives against oxidosqualene cyclase revealed that hydrogen bonding and hydrophobic interactions were critical for stabilizing the ligand-enzyme complexes. researchgate.net The piperidine ring was noted to provide hydrophobic anchoring, while the pyrimidine moiety enhanced binding affinity through electrostatic interactions. researchgate.net The concordance between docking results and 3D-QSAR contour maps can provide valuable clues for the rational modification of molecules to design more potent inhibitors. nih.gov

Other QSAR approaches, such as those using Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), have also been applied to related heterocyclic compounds. researchgate.netnih.gov These models use calculated molecular descriptors to predict activity. nih.govnih.gov

| Descriptor Type | Example Descriptors | Relevance | Source |

|---|---|---|---|

| Electronic | qH35 (charge on a specific hydrogen atom), qN23 (charge on a specific nitrogen atom), µ (dipole moment) | Describes the electronic distribution and potential for electrostatic interactions. | scispace.com |

| Topological | BEHm6 (highest eigenvalue n. 6 of Burden matrix/weighted by atomic masses), Mor03u (signal 03/unweighted) | Encodes information about molecular topology and branching. | nih.gov |

| Physicochemical | Lipophilic, geometric, and steric descriptors | Relates to properties like solubility, size, and shape, which influence binding. | nih.gov |

These computational models serve as powerful predictive tools, enabling the theoretical design of novel derivatives with potentially enhanced activity before committing to synthetic efforts. researchgate.netscispace.com By identifying the key structural features and physicochemical properties that govern biological potency, QSAR and computational SAR studies play an indispensable role in guiding the development of this compound derivatives as therapeutic agents.

Computational Approaches in the Study of 1 6 Chloropyrimidin 4 Yl 4 Piperidinol

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand like 1-(6-chloropyrimidin-4-yl)-4-piperidinol might interact with a biological target, typically a protein. The process involves placing the ligand into the binding site of a protein and calculating the binding affinity, often expressed as a docking score or binding energy.

For this compound, potential protein targets would likely include protein kinases, given that pyrimidine (B1678525) scaffolds are common in kinase inhibitors. nih.govmdpi.com Docking studies on similar pyrimidine derivatives have shown that the pyrimidine core often acts as a hinge-binder, forming critical hydrogen bonds with backbone residues in the hinge region of the kinase domain. researchgate.net

In a hypothetical docking study of this compound against a protein kinase like Cyclin-Dependent Kinase 2 (CDK2), the interactions would be predicted as follows:

Hydrogen Bonding: The nitrogen atoms on the pyrimidine ring are prime candidates for forming hydrogen bonds with hinge region residues such as Leu83 or Glu81 in CDK2. The hydroxyl group on the piperidinol ring could also act as a hydrogen bond donor or acceptor.

Hydrophobic Interactions: The chlorophenyl portion of the pyrimidine and the aliphatic piperidine (B6355638) ring would likely engage in hydrophobic interactions with nonpolar residues within the binding pocket.

Halogen Bonding: The chlorine atom on the pyrimidine ring could form a halogen bond with a carbonyl oxygen or other electron-rich atoms in the binding site, further stabilizing the complex.

Table 1: Predicted Molecular Docking Interactions of this compound with a Generic Kinase Target

| Interaction Type | Predicted Interacting Moiety of Ligand | Potential Interacting Protein Residues | Predicted Binding Energy (kcal/mol) |

| Hydrogen Bond | Pyrimidine Nitrogens | Hinge Region (e.g., Leu, Glu) | -7.0 to -9.5 nih.gov |

| Hydrogen Bond | Piperidinol Hydroxyl | Asp, Gln, Ser | |

| Hydrophobic | Piperidine Ring, Pyrimidine Ring | Val, Ile, Leu, Ala | |

| Halogen Bond | Chlorine Atom | Backbone Carbonyl Oxygen |

This table presents predicted data based on computational studies of structurally similar compounds.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. An MD simulation of the this compound-protein complex would provide insights into its stability and the conformational flexibility of both the ligand and the protein.

Key analyses from an MD simulation would include:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over the simulation time. A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): To identify flexible regions in the protein and ligand.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds identified in the docking pose throughout the simulation.

For this compound, MD simulations would be critical to confirm that the key hydrogen bonds with the kinase hinge region are maintained, ensuring stable inhibition. It would also reveal the preferred conformation of the piperidinol ring within the binding pocket.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling

ADMET prediction is a crucial step in early drug discovery to identify compounds with favorable pharmacokinetic properties. Various computational tools like SwissADME, pkCSM, and admetSAR are used for these predictions. researchgate.netparssilico.com

Oral absorption is often predicted based on physicochemical properties and established rules like Lipinski's Rule of Five. For this compound, these properties can be calculated to estimate its potential for oral bioavailability. High gastrointestinal (GI) absorption is predicted for many pyrimidine derivatives. nih.gov

Membrane permeability, including penetration of the blood-brain barrier (BBB), is another critical parameter. While BBB penetration is not always desired, its prediction is vital. nih.govfrontiersin.orgunivie.ac.atnih.gov Given the structure, the compound's ability to cross the BBB would be carefully evaluated.

Table 2: Predicted Physicochemical and Absorption Properties

| Property | Predicted Value/Classification | Source/Method |

| Molecular Weight ( g/mol ) | Approx. 213.66 | Calculation |

| LogP (Lipophilicity) | 1.5 - 2.5 | Prediction nih.gov |

| Hydrogen Bond Donors | 2 | Calculation |

| Hydrogen Bond Acceptors | 4 | Calculation |

| Lipinski's Rule of Five | Likely Compliant | Prediction sifisheriessciences.com |

| Gastrointestinal (GI) Absorption | High | Prediction parssilico.comnih.gov |

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | Prediction nih.gov |

This table presents predicted data based on computational models and data from analogous compounds.

In silico tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize a compound. nih.govnih.gov For this compound, it is probable that CYP3A4 and CYP2D6 would be involved in its metabolism, a common pathway for many nitrogen-containing heterocyclic compounds. The piperidine ring and the bond linking it to the pyrimidine are potential sites of metabolism. The metabolic stability of similar compounds has been shown to be a key factor in their development. dndi.org

Predicting the route of excretion (renal or hepatic) is more complex. However, based on the compound's moderate lipophilicity and the presence of polar functional groups (hydroxyl and pyrimidine nitrogens), it is likely that both renal and hepatic clearance would play a role, with metabolites being excreted through urine and/or feces.

Toxicity prediction is a critical component of in silico analysis. nih.gov Key toxicological endpoints that would be assessed for this compound include:

Mutagenicity (AMES test): To predict the potential to cause DNA mutations. Many pyrimidine derivatives are predicted to be non-mutagenic. nih.gov

hERG Inhibition: To assess the risk of cardiotoxicity.

Hepatotoxicity: To predict the potential for liver damage.

Carcinogenicity: To estimate the long-term cancer risk.

Table 3: Predicted Toxicological Profile

| Endpoint | Predicted Outcome | Source/Method |

| AMES Mutagenicity | Negative | Prediction nih.govnih.gov |

| hERG Inhibition | Low to Medium Risk | Prediction nih.gov |

| Hepatotoxicity | Possible | Prediction |

| Skin Sensitization | Unlikely | Prediction nih.gov |

| Carcinogenicity | Negative | Prediction nih.gov |

This table presents predicted data based on computational models and data from analogous compounds.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Detailed research findings from quantum chemical calculations specifically for this compound are not present in the currently accessible scientific literature. While the principles of these computational methods are widely applied to other novel chemical entities, their direct application to this compound has not been documented in published research.

In a typical study, researchers would employ computational methods to generate data that could be presented in tables to summarize the electronic and reactivity properties of the molecule. For illustrative purposes, had such a study been conducted, the resulting data might have been organized as follows:

Illustrative Data Table (Hypothetical): Calculated Electronic Properties

| Parameter | Value | Unit |

| Energy of HOMO | Data not available | eV |

| Energy of LUMO | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

| Dipole Moment | Data not available | Debye |

Illustrative Data Table (Hypothetical): Calculated Reactivity Descriptors

| Parameter | Value | Unit |

| Ionization Potential | Data not available | eV |

| Electron Affinity | Data not available | eV |

| Global Hardness | Data not available | eV |

| Global Softness | Data not available | eV⁻¹ |

| Electrophilicity Index | Data not available | - |

Without dedicated computational studies, a thorough and scientifically accurate discussion on the electronic structure and reactivity profile of this compound remains speculative. Future research is necessary to provide the specific data required for a comprehensive computational analysis.

Toxicology Research and Safety Assessment of 1 6 Chloropyrimidin 4 Yl 4 Piperidinol

General Principles of Safety Pharmacology

Safety pharmacology studies are a critical component of preclinical drug development, designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. These studies are mandated by regulatory agencies worldwide to identify potential adverse effects that could have significant implications for human safety. The core battery of safety pharmacology studies typically focuses on the cardiovascular, central nervous, and respiratory systems, as these are considered life-sustaining.

The primary objectives of these assessments are:

To identify potential adverse pharmacodynamic effects of a test compound and its metabolites on vital organ functions.

To evaluate the risk associated with these effects by understanding their dose-response relationship, onset, and duration.

To inform the design of subsequent clinical trials and suggest monitoring parameters for human subjects.

These investigations are generally conducted before first-in-human administration and are designed to be sensitive enough to detect clinically relevant adverse effects.

The assessment of potential cardiovascular effects is a cornerstone of safety pharmacology. These studies aim to detect any unwanted effects on heart rate, blood pressure, cardiac contractility, and cardiac electrical activity. A key focus is the evaluation of potential pro-arrhythmic risk, particularly the prolongation of the QT interval, which can be a predictor of serious ventricular arrhythmias in humans.

In Vitro Assessments:

hERG Assay: A standard in vitro test that assesses the compound's potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of this channel is a primary mechanism leading to QT interval prolongation.

In Vivo Assessments:

Telemetry in Conscious Animals: Typically conducted in non-rodent species (e.g., dogs, non-human primates), this method involves the surgical implantation of a telemetry device that allows for continuous monitoring of cardiovascular parameters (ECG, blood pressure, heart rate) in conscious, unrestrained animals. This avoids the confounding effects of anesthesia.

Below is an illustrative table of how data from an in vivo cardiovascular study might be presented.

Illustrative Data: In Vivo Cardiovascular Telemetry Study

| Parameter | Vehicle Control | Low Dose Group | Mid Dose Group | High Dose Group |

|---|---|---|---|---|

| Mean Arterial Pressure (mmHg) | 105 ± 5 | 103 ± 6 | 98 ± 5 | 90 ± 7* |

| Heart Rate (bpm) | 80 ± 8 | 82 ± 7 | 85 ± 9 | 95 ± 10* |

| QTc Interval (msec) | 400 ± 15 | 405 ± 14 | 415 ± 16 | 430 ± 18* |

Note: Data are presented as mean ± standard deviation. Asterisk () indicates a statistically significant difference from the vehicle control group. This data is illustrative and not based on actual studies of 1-(6-Chloropyrimidin-4-yl)-4-piperidinol.

Central Nervous System (CNS) safety pharmacology studies are designed to evaluate the potential effects of a compound on neurological function. These assessments typically involve a battery of observational and functional tests to detect changes in behavior, coordination, sensory function, and autonomic nervous system activity.

Standard Methodologies:

Functional Observational Battery (FOB): A series of non-invasive tests conducted in rodents. The FOB includes detailed observations of the animal's appearance, behavior, and physiological state. It also involves quantitative measurements of motor activity, coordination (e.g., rotarod test), and sensory responses to various stimuli (e.g., tail-flick test for pain response).

The following table illustrates the type of data collected in a Functional Observational Battery.

Illustrative Data: Functional Observational Battery in Rats

| Observation/Test | Vehicle Control | Low Dose Group | Mid Dose Group | High Dose Group |

|---|---|---|---|---|

| Motor Activity (beam breaks/hr) | 3500 ± 450 | 3400 ± 500 | 2800 ± 400* | 1500 ± 350* |

| Grip Strength (grams) | 450 ± 50 | 445 ± 55 | 430 ± 60 | 380 ± 70* |

| Body Temperature (°C) | 37.5 ± 0.3 | 37.4 ± 0.4 | 37.0 ± 0.3 | 36.5 ± 0.5* |

| Presence of Tremors | 0/10 | 0/10 | 2/10 | 7/10 |

Note: Data are presented as mean ± standard deviation or incidence. Asterisk () indicates a statistically significant difference from the vehicle control group. This data is illustrative and not based on actual studies of this compound.

Respiratory safety pharmacology studies assess the potential effects of a compound on breathing. Key parameters include respiratory rate, tidal volume (the amount of air inhaled or exhaled during a normal breath), and minute volume (the total volume of air inhaled or exhaled per minute).

Standard Methodologies:

Whole-Body Plethysmography: This is a common non-invasive technique used in conscious animals. The animal is placed in a sealed chamber, and changes in pressure within the chamber are used to determine respiratory parameters. This allows for the assessment of respiratory function without the confounding effects of anesthesia or restraint.

The table below provides an example of how respiratory data would be summarized.

Illustrative Data: Whole-Body Plethysmography in Rats

| Parameter | Vehicle Control | Low Dose Group | Mid Dose Group | High Dose Group |

|---|---|---|---|---|

| Respiratory Rate (breaths/min) | 90 ± 10 | 88 ± 12 | 80 ± 11 | 70 ± 13* |

| Tidal Volume (mL) | 2.0 ± 0.2 | 2.1 ± 0.3 | 2.3 ± 0.2 | 2.5 ± 0.4* |

| Minute Volume (mL/min) | 180 ± 25 | 185 ± 30 | 184 ± 28 | 175 ± 35 |

Note: Data are presented as mean ± standard deviation. Asterisk () indicates a statistically significant difference from the vehicle control group. This data is illustrative and not based on actual studies of this compound.

Non-Clinical Toxicity Studies

Non-clinical toxicity studies, also known as toxicology studies, are conducted to characterize the toxic effects of a compound. These studies differ from safety pharmacology studies in that they are designed to identify target organs of toxicity and to determine dose levels at which no adverse effects are observed (No Observed Adverse Effect Level, or NOAEL).

Acute toxicity studies evaluate the adverse effects that occur within a short time (usually up to 14 days) after the administration of a single dose or multiple doses given within 24 hours. The primary goal is to determine the median lethal dose (LD50) and to identify potential target organs for toxicity and clinical signs of toxicity. These studies are typically conducted in two species, one rodent and one non-rodent.

Subchronic toxicity studies involve the repeated administration of the test compound over a period of time, typically 28 days or 90 days. These studies are designed to provide information on the toxic effects of repeated exposure and to help select dose levels for longer-term chronic toxicity studies. Key endpoints include clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, urinalysis, and a full histopathological examination of tissues at the end of the study.

The following table is an example of how selected findings from a 28-day subchronic study might be presented.

Illustrative Data: Key Findings from a 28-Day Subchronic Oral Toxicity Study in Rats

| Finding | Vehicle Control | Low Dose Group | Mid Dose Group | High Dose Group |

|---|---|---|---|---|

| Body Weight Gain (grams) | 120 ± 15 | 115 ± 14 | 95 ± 18* | 70 ± 20* |

| Liver Weight (g, relative to body weight) | 3.5 ± 0.4 | 3.8 ± 0.5 | 4.5 ± 0.6* | 5.8 ± 0.7* |

| Alanine Aminotransferase (ALT) (U/L) | 40 ± 8 | 45 ± 10 | 90 ± 25* | 250 ± 60* |

| Kidney Histopathology (incidence of tubular degeneration) | 0/10 | 0/10 | 3/10 | 9/10 |

Note: Data are presented as mean ± standard deviation or incidence. Asterisk () indicates a statistically significant difference from the vehicle control group. This data is illustrative and not based on actual studies of this compound.

Advanced Analytical Methodologies for 1 6 Chloropyrimidin 4 Yl 4 Piperidinol and Its Metabolites

Chromatographic Techniques

Chromatography is the cornerstone for the separation and quantification of 1-(6-Chloropyrimidin-4-yl)-4-piperidinol from complex matrices, including reaction mixtures and biological samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized, each with specific applications tailored to the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC, particularly in its reverse-phase mode, is the most common and versatile method for the analysis of this compound. Method development focuses on optimizing separation from impurities and potential metabolites, while validation ensures the method is reliable, reproducible, and fit for its intended purpose. researchgate.net

Method Development: A typical reverse-phase HPLC (RP-HPLC) method involves a C18 stationary phase, which provides excellent retention and separation for moderately polar compounds like this compound. The mobile phase is usually a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net Gradient elution is often preferred to ensure adequate separation of early-eluting polar metabolites and the later-eluting parent compound within a reasonable analysis time. nih.gov Detection is commonly achieved using a UV detector, with the wavelength set near the maximum absorbance of the pyrimidine (B1678525) ring, typically in the range of 220-260 nm. researchgate.net

Validation: Validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines. medcraveonline.com Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products. researchgate.net

Linearity: The method demonstrates a linear relationship between the detector response and the concentration of the analyte over a specified range. medcraveonline.comnih.gov

Accuracy: The closeness of the test results to the true value, often determined through recovery studies by spiking a known amount of the standard into a blank matrix. nih.gov

Precision: Assessed at different levels, including repeatability (intraday precision) and intermediate precision (interday and inter-analyst variability). nih.govtsijournals.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. tsijournals.com

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, and column temperature. ms-editions.cl

Table 1: Example HPLC Method Parameters for Analysis of Piperidine (B6355638) Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Column | Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.netnih.gov |

| Mobile Phase | Acetonitrile and 50 mM Potassium Phosphate Buffer | researchgate.net |

| Elution Mode | Gradient or Isocratic | nih.govmedcraveonline.com |

| Flow Rate | 1.0 mL/min | nih.govnih.gov |

| Detection | UV at 220 nm | researchgate.net |

| Column Temp. | Ambient or controlled (e.g., 40 °C) | nih.govms-editions.cl |

Gas Chromatography (GC) Method Development

Gas chromatography can be an alternative for the analysis of this compound, although it often requires derivatization due to the compound's polarity and low volatility, which stem from the hydroxyl and secondary amine groups. Derivatization converts the polar groups into less polar, more volatile moieties suitable for GC analysis.

Derivatization: A common approach is acylation. For instance, the hydroxyl group can be derivatized using reagents like pentafluorobenzoyl chloride. nih.govnih.gov This not only increases volatility but also introduces an electrophoric group, making the derivative highly sensitive to an electron-capture detector (ECD), which is ideal for detecting halogenated compounds. nih.gov

Method Development: A GC method would typically use a fused-silica capillary column coated with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane). The oven temperature is programmed to start at a lower temperature and ramp up to ensure the separation of the derivatized analyte from other components. An electron-capture detector (ECD) is highly suitable due to the chlorine atom on the pyrimidine ring and any additional halogens introduced during derivatization. nih.gov Confirmation of the derivative's structure is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). nih.govnih.gov

Table 2: Potential GC Method Parameters for Derivatized this compound

| Parameter | Condition | Source |

|---|---|---|

| Derivatization Reagent | Pentafluorobenzoyl chloride | nih.govnih.gov |

| Column | Fused-silica capillary column (e.g., DB-5) | nih.gov |

| Carrier Gas | Nitrogen or Helium | nih.gov |

| Injector Temp. | ~250 °C | N/A |

| Oven Program | Temperature gradient (e.g., 150°C to 280°C) | N/A |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | nih.govnih.gov |

Chiral Chromatography for Enantiomeric Purity Determination

While this compound itself is achiral, some of its derivatives or related compounds may possess chiral centers. chromatographyonline.com If a chiral version of this scaffold were synthesized, or if a metabolite were to introduce a chiral center, determining the enantiomeric purity would be crucial. Chiral chromatography is the primary technique for separating enantiomers. chromatographyonline.com

Method Development: This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are widely effective for a broad range of racemic compounds. tsijournals.com The method development process involves screening different CSPs and mobile phase systems (normal-phase, reverse-phase, or polar ionic mode) to achieve baseline separation of the enantiomers. tsijournals.comsigmaaldrich.com For basic analytes, the mobile phase in normal-phase mode might consist of an alkane (like n-heptane), an alcohol (like ethanol (B145695) or isopropanol), and a basic additive (like diethylamine) to improve peak shape and resolution. tsijournals.com

Table 3: General Approach for Chiral HPLC Method Development

| Parameter | Condition | Source |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., Chiralpak® AD-H) | tsijournals.com |

| Mobile Phase (Normal) | n-Heptane / Ethanol / Diethylamine | tsijournals.com |

| Mobile Phase (Reversed) | Water / Acetonitrile + Acid/Base modifier | sigmaaldrich.com |

| Flow Rate | 0.5 - 1.0 mL/min | sigmaaldrich.com |

| Detection | UV (at an appropriate wavelength) | tsijournals.com |

Spectroscopic and Spectrometric Techniques for Characterization and Quantification

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound and for identifying unknown metabolites. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful tools in this context.

Mass Spectrometry (MS) Applications in Structure Elucidation and Metabolite Identification

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for analyzing this compound and its metabolites. nih.gov High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which allows for the determination of the elemental composition of the parent ion and its fragments. nih.gov

Structure Elucidation: Tandem mass spectrometry (MS/MS) is used to fragment the protonated molecule [M+H]⁺. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragments would likely arise from the cleavage of the piperidine ring, loss of water from the hydroxyl group, and fragmentation of the chloropyrimidine ring. The isotopic pattern created by the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature in the mass spectrum.

Metabolite Identification: In metabolic studies, LC-MS is used to screen for potential biotransformation products. nih.gov Common metabolic pathways include oxidation of the piperidine ring, hydroxylation of the pyrimidine ring, or de-chlorination. By comparing the MS and MS/MS spectra of the metabolites with the parent drug, the site of metabolic modification can be inferred. nih.gov For example, a mass shift of +16 amu (addition of an oxygen atom) would suggest hydroxylation. The fragmentation pattern of the metabolite would then be used to pinpoint the location of this modification.

Table 4: Predicted MS/MS Fragmentation Profile for [M+H]⁺ of this compound

| Fragment Ion (m/z) | Proposed Structure/Loss | Source |

|---|---|---|

| [M+H]⁺ - 18 | Loss of H₂O from the piperidinol ring | nih.gov |

| [M+H]⁺ - C₅H₁₀O | Cleavage resulting in the chloropyrimidinyl moiety | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the definitive method for unambiguous structure elucidation and confirmation. core.ac.uk A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (like COSY, HSQC, and HMBC) allows for the complete assignment of all proton and carbon signals in the molecule. researchgate.net

¹H NMR: The ¹H NMR spectrum would show distinct signals for the protons on the pyrimidine and piperidinol rings. The pyrimidine protons would appear in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the piperidinol ring would appear in the aliphatic region, with the proton attached to the hydroxyl-bearing carbon (CH-OH) appearing at a characteristic downfield shift (around δ 3.5-4.5 ppm). nih.gov The protons adjacent to the nitrogen atoms would also be shifted downfield.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the chloropyrimidine ring would resonate in the δ 150-170 ppm range. The carbon bearing the hydroxyl group (C-OH) would appear around δ 60-70 ppm, while the other piperidine carbons would be found further upfield. nih.govresearchgate.net

Structural Confirmation: Techniques like DEPT can distinguish between CH, CH₂, and CH₃ groups. Two-dimensional experiments are crucial for establishing connectivity. A COSY spectrum shows correlations between adjacent protons, helping to trace the spin systems within the piperidinol ring. An HSQC spectrum correlates each proton with its directly attached carbon atom, while an HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the chloropyrimidine ring to the piperidinol ring. core.ac.ukresearchgate.net

Table 5: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Source |

|---|---|---|---|

| Pyrimidine-H | ~8.3 | N/A | N/A |

| Pyrimidine-H | ~6.8 | N/A | N/A |

| Pyrimidine-C (C-Cl) | N/A | ~161 | N/A |

| Pyrimidine-C (C-N) | N/A | ~162 | N/A |

| Pyrimidine-C | N/A | ~110 | N/A |

| Piperidine-H (axial, adjacent to N) | ~4.2 | N/A | nih.gov |

| Piperidine-H (equatorial, adjacent to N) | ~3.1 | N/A | nih.gov |

| Piperidine-C (adjacent to N) | N/A | ~45 | nih.govresearchgate.net |

| Piperidine-CHOH | ~3.8 | ~65 | nih.gov |

| Piperidine-H (other) | ~1.5 - 2.0 | N/A | nih.gov |

UV-Vis Spectroscopy for Concentration Determination

UV-Vis spectroscopy is a fundamental, non-destructive technique used for the quantitative analysis of compounds that possess chromophores. The this compound molecule contains a chloropyrimidine ring, which is expected to exhibit significant absorbance in the ultraviolet region.

The concentration of a substance in a solution can be determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration. For quantitative analysis, a calibration curve is typically prepared by measuring the absorbance of a series of standard solutions of known concentrations.

Table 1: Hypothetical Parameters for UV-Vis Spectroscopic Analysis

| Parameter | Value/Condition | Rationale |

| Wavelength of Maximum Absorbance (λmax) | ~260 - 280 nm | Based on the UV absorption of similar chloropyrimidine derivatives. |

| Solvent | Methanol or Acetonitrile | These solvents are transparent in the relevant UV range and are effective at dissolving polar organic compounds. |

| Concentration Range | 1 - 20 µg/mL | A typical linear range for UV-Vis analysis of small organic molecules. |

| Path Length | 1 cm | Standard cuvette path length for spectrophotometric measurements. |

Note: The data in this table is hypothetical and would require experimental verification for this compound.

Bioanalytical Method Development for Biological Matrices

The quantification of this compound and its potential metabolites in biological matrices such as plasma, urine, or tissue homogenates is crucial for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications due to its high sensitivity, selectivity, and specificity.

A bioanalytical method would involve several key steps:

Sample Preparation: Extraction of the analyte from the complex biological matrix is necessary to remove interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). For a compound like this, a mixed-mode or polymeric SPE cartridge could provide efficient cleanup.

Chromatographic Separation: A reversed-phase HPLC column (e.g., C18) would likely be used to separate the parent compound from its metabolites and endogenous matrix components. A mobile phase consisting of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent (such as acetonitrile or methanol) would be employed in a gradient elution mode.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would provide the necessary selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for the analyte and an internal standard. Positive electrospray ionization (ESI+) would likely be effective due to the presence of basic nitrogen atoms in the piperidine and pyrimidine rings.

Table 2: Proposed LC-MS/MS Parameters for Bioanalytical Method

| Parameter | Proposed Condition | Purpose |

| Sample Preparation | Solid-Phase Extraction (SPE) | To remove proteins and other interferences from plasma/urine. |

| HPLC Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote ionization and improve peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier for eluting the analyte from the reversed-phase column. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen atoms are readily protonated. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | For highly selective and sensitive quantification. |

Note: These parameters are illustrative and would require rigorous optimization and validation according to regulatory guidelines (e.g., FDA, EMA).

Chemical Stability and Degradation Pathway Studies

Investigating the chemical stability of this compound is essential to ensure the integrity of the bulk drug and its formulations. Stability-indicating assay methods, typically using HPLC with UV or MS detection, are developed to separate and quantify the parent drug from its degradation products. Forced degradation studies are performed under various stress conditions to understand the degradation pathways.

Key stress conditions include:

Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures. The chloropyrimidine ring may be susceptible to hydrolysis.

Basic Hydrolysis: Exposure to a base (e.g., 0.1 M NaOH). The chlorine substituent on the pyrimidine ring could be susceptible to nucleophilic substitution by a hydroxide (B78521) ion, potentially forming a hydroxypyrimidine derivative.

Oxidative Degradation: Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂). The piperidine ring and the tertiary amine could be sites of oxidation.

Photolytic Degradation: Exposure to UV or visible light, as specified by ICH guidelines.

Thermal Degradation: Subjecting the solid or solution form of the compound to high temperatures.

The degradation products would be identified and characterized using techniques like LC-MS/MS, where the mass of the degradation product can provide clues to its structure. For instance, the loss of chlorine and addition of a hydroxyl group would result in a specific mass shift.

Table 3: Potential Degradation Pathways and Products

| Stress Condition | Potential Degradation Product | Proposed Degradation Pathway |

| Acidic/Basic Hydrolysis | 1-(6-Hydroxypyrimidin-4-yl)-4-piperidinol | Nucleophilic substitution of the chlorine atom with a hydroxyl group. |

| Oxidative Stress | N-oxide derivatives | Oxidation of the nitrogen atoms in the piperidine or pyrimidine rings. |

| Photolytic Stress | Dechlorinated products or ring-opened species | High-energy photons could induce cleavage of the C-Cl bond or other labile bonds. |

Note: The identified degradation pathways are based on the chemical nature of the functional groups present and require experimental confirmation.

Future Perspectives and Emerging Research Directions for 1 6 Chloropyrimidin 4 Yl 4 Piperidinol

Exploration of Novel Therapeutic Indications and Applications

The core structure of 1-(6-chloropyrimidin-4-yl)-4-piperidinol is a promising starting point for the discovery of new medicines. The pyrimidine (B1678525) nucleus is a cornerstone in many biologically significant molecules and approved drugs, including anticancer and antimicrobial agents. rasayanjournal.co.inmdpi.com Likewise, the piperidine (B6355638) ring is one of the most common heterocyclic fragments found in FDA-approved drugs, known to enhance physicochemical properties and biological activity. nih.govresearchgate.net The combination of these two scaffolds in a single molecule opens avenues for exploring a wide range of therapeutic applications.

Future research will likely focus on modifying the this compound scaffold to target various diseases. The chlorine atom on the pyrimidine ring is a key functional group that allows for further chemical reactions, enabling the synthesis of a diverse library of derivative compounds. rsc.org Researchers can systematically replace the chlorine with different chemical groups to modulate the compound's biological activity and selectivity.

Key areas of exploration include:

Oncology: The pyrimidine scaffold is central to many kinase inhibitors used in cancer therapy. By modifying the core structure, novel derivatives could be developed to target specific kinases involved in tumor growth and proliferation. Furthermore, derivatives of the related thiazolo[5,4-d]pyrimidine (B3050601) scaffold have been investigated as A2A adenosine (B11128) receptor (AR) antagonists, which have potential as anticancer drugs by preventing tumor immuno-evasion. nih.gov

Infectious Diseases: Piperidinol derivatives have shown efficacy against Mycobacterium abscessus and Mycobacterium tuberculosis by targeting the mycolic acid transporter MmpL3. nih.gov This suggests that the this compound scaffold could be a valuable starting point for developing new antitubercular or antibacterial agents.

Neurodegenerative Diseases: A2A adenosine receptor antagonists are also a promising therapeutic approach for neurodegenerative disorders like Parkinson's and Alzheimer's diseases. nih.gov Given that piperidine-containing thiazolo[5,4-d]pyrimidine derivatives have shown potent activity as A2A AR antagonists, exploring derivatives of this compound for these conditions is a logical next step. nih.gov

Inflammatory Disorders: Pyridine (B92270) and pyrimidine moieties are present in several anti-inflammatory drugs. dovepress.com The scaffold could be optimized to create inhibitors of inflammatory targets like cyclooxygenase (COX) or other signaling proteins involved in inflammation.

Table 1: Potential Therapeutic Targets for the this compound Scaffold

| Therapeutic Area | Potential Molecular Target | Rationale for Exploration |

|---|---|---|

| Oncology | Protein Kinases (e.g., CSF1R, EGFR) | Pyrimidine is a common core in kinase inhibitors. mdpi.com |

| Oncology / Immunology | A2A Adenosine Receptor (A2AAR) | Related pyrimidine scaffolds show promise as A2AAR antagonists for cancer immunotherapy. nih.gov |

| Infectious Diseases | Mycobacterial MmpL3 Transporter | Piperidinol derivatives are active against mycobacteria via this target. nih.gov |

| Neurodegenerative Diseases | A2A Adenosine Receptor (A2AAR) | A2AAR antagonists are being investigated for Parkinson's and Alzheimer's diseases. nih.gov |

| Inflammatory Disorders | Cyclooxygenase (COX) Enzymes | The pyridine/pyrimidine motif is found in existing anti-inflammatory drugs. dovepress.com |

Rational Design of Combination Therapy Strategies

As the understanding of complex diseases like cancer grows, combination therapies that target multiple pathways are becoming standard. A drug derived from the this compound scaffold could be a prime candidate for use in such strategies. The rational design of combination therapies aims to achieve synergistic effects, reduce the likelihood of drug resistance, and potentially lower the required doses of individual agents.

Future research directions in this area include:

Combination with Immunotherapy: A significant emerging strategy in oncology is the combination of targeted therapies with immune checkpoint inhibitors. For instance, A2A AR antagonists are currently in clinical development for use in combination with other agents to enhance the anti-tumor immune response. nih.gov A future A2A AR antagonist based on the this compound scaffold could be rationally combined with anti-PD-1 or anti-CTLA-4 antibodies to treat various cancers.

Targeting Parallel Pathways: In cancer, tumor cells can often bypass the effect of a single targeted drug by activating alternative survival pathways. If a derivative of this compound is developed as a kinase inhibitor, it could be combined with an inhibitor of a different, parallel signaling pathway (e.g., PI3K/AKT/mTOR pathway) to create a more robust and durable anti-tumor effect.

Overcoming Drug Resistance: In infectious diseases, combination therapy is crucial to prevent the emergence of resistant strains. A novel anti-mycobacterial agent developed from this scaffold could be combined with existing first- or second-line tuberculosis drugs to improve treatment outcomes and combat resistance.

Table 2: Potential Combination Therapy Strategies

| Therapeutic Area | Scaffold-Derived Drug Class | Potential Combination Agent | Rationale |

|---|---|---|---|

| Oncology | A2AAR Antagonist | Immune Checkpoint Inhibitor (e.g., Anti-PD-1) | Enhance anti-tumor immunity by blocking complementary immunosuppressive pathways. nih.gov |

| Oncology | Kinase Inhibitor | Inhibitor of a parallel signaling pathway (e.g., PI3K inhibitor) | Prevent resistance and induce synergistic cancer cell death. |

| Infectious Diseases (Tuberculosis) | MmpL3 Inhibitor | Existing TB drugs (e.g., Isoniazid, Rifampicin) | Increase efficacy and prevent the development of drug-resistant mycobacterial strains. |

Development of Prodrugs and Advanced Drug Delivery Systems

Even a highly potent drug candidate can fail if it has poor physicochemical properties, such as low solubility or poor absorption. Prodrug design and advanced drug delivery systems (DDS) are two key strategies to overcome these hurdles. nih.govresearchgate.net

A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. nih.gov The this compound molecule contains a hydroxyl (-OH) group on the piperidinol ring, which is an ideal handle for creating prodrugs. Future research could explore:

Phosphate (B84403) Esters: Attaching a phosphate group to the hydroxyl moiety can dramatically increase water solubility. nih.gov This phosphate ester prodrug would be readily cleaved by endogenous phosphatases in the body to release the active parent drug.

Polymer Conjugation: Conjugating the molecule to a polymer like polyethylene (B3416737) glycol (PEG) can improve solubility and extend the drug's half-life in circulation. nih.gov

Mutual Prodrugs: This approach involves linking the drug to another active pharmacological agent, where each acts as a carrier for the other. researchgate.net

Advanced drug delivery systems aim to improve the therapeutic efficacy of a drug by controlling its release rate and targeting it to specific tissues or cells. mdpi.com For derivatives of this compound, particularly for applications in oncology, DDS could be transformative. Potential systems include:

Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. For a poorly soluble derivative, encapsulation within a liposome (B1194612) could improve its administration and bioavailability. mdpi.com

Nanoparticles: Polymeric nanoparticles can be engineered to carry a drug payload and can be surface-functionalized with targeting ligands (e.g., antibodies) to direct the drug specifically to cancer cells, reducing systemic exposure and side effects. nih.gov

Table 3: Comparison of Prodrug and Drug Delivery System (DDS) Approaches

| Approach | Method | Primary Goal | Potential Application to Scaffold |

|---|---|---|---|

| Prodrugs | Phosphate Ester | Improve water solubility. nih.gov | Attachment to the piperidinol -OH group. |

| PEGylation | Improve solubility, extend plasma half-life. nih.gov | Conjugation to the piperidinol -OH group. | |

| Advanced DDS | Liposomal Encapsulation | Improve solubility, alter pharmacokinetics. mdpi.com | Encapsulation of a lipophilic derivative. |

| Targeted Nanoparticles | Increase therapeutic index, targeted delivery. nih.gov | Loading into nanoparticles with tumor-targeting ligands. |

Integration of Green Chemistry Principles in Synthetic Pathways

Modern pharmaceutical development places increasing emphasis on sustainability. Green chemistry seeks to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.innih.gov The synthesis of heterocyclic compounds like this compound and its derivatives can benefit significantly from these principles.

Traditional synthetic methods often involve multiple steps, harsh reaction conditions, and the use of toxic solvents and reagents. nih.gov Emerging research focuses on developing greener alternatives for the synthesis of pyrimidines and other heterocycles:

Microwave-Assisted Synthesis: Using microwave irradiation as an energy source can dramatically reduce reaction times, increase product yields, and often allows for solvent-free reactions. nih.govpowertechjournal.com